AM-4668 -

AM-4668

Catalog Number: EVT-258758
CAS Number:
Molecular Formula: C24H19F3N2O4S
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AM-4668 is a potent and selective GPR40 agonist. AM-4668, which is more potent than AMG 837, possesses excellent pharmacokinetic properties across species, and reduces the plasma glucose levels in an OGTT study in human GPR40 knock-in mice. G-protein coupled receptor 40 (GPR40, or FFA1) is highly expressed in pancreatic β cells and responds to endogenous fatty acids resulting in amplification of insulin secretion only in the presence of elevated glucose levels. Therefore, GPR40 agonists may lower blood glucose levels with decreased risk of hypoglycemia compared to classic insulin secretagogues.

(S)-2-Methoxy-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid

(S)-2-(3-Arylacrylamido)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acids

Compound Description: This series of compounds features a (S)-2-(3-arylacrylamido)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid structure.

MK-0767 [(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide]

Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. Its primary metabolic pathway involves the opening of the TZD ring, catalyzed by CYP3A4, leading to the formation of a mercapto derivative (M22).

PF-407288 (2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoic Acid)

Compound Description: PF-407288 is a specific substrate for the breast cancer resistance protein (BCRP/Bcrp) and shows limited brain penetration due to its efflux by BCRP at the blood-brain barrier.

Compound Description: JNJ-27141491 is a noncompetitive and orally active functional antagonist of the human chemokine receptor CCR2. It exhibits high potency in suppressing CCR2-mediated functions in vitro, including ligand binding, calcium mobilization, and chemotaxis.

Source and Classification

AM-4668 is classified as a selective agonist for the G protein-coupled receptor known as GPR40 (also referred to as FFAR1). This compound has garnered interest primarily for its potential therapeutic applications in the management of type 2 diabetes mellitus. The development of AM-4668 was part of a broader effort to discover dual agonists that can activate both GPR40 and PPARδ (Peroxisome Proliferator-Activated Receptor delta) pathways, which are crucial in metabolic regulation .

Synthesis Analysis

The synthesis of AM-4668 involves several key steps, primarily utilizing Michael addition reactions. A notable method includes the reaction of (S)-3-acetyl-4-benzyl-2-oxazolidinone with trans-β-nitrostyrene, facilitated by a base catalyst. This reaction leads to the formation of a critical intermediate that undergoes further transformations to yield AM-4668. The process emphasizes the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity .

Key Parameters in Synthesis:

  • Starting Materials: (S)-3-acetyl-4-benzyl-2-oxazolidinone and trans-β-nitrostyrene.
  • Catalysts: Base catalysts are employed to facilitate the Michael addition.
  • Temperature Control: Precise temperature regulation is critical during the reaction to ensure optimal conditions for product formation.
Molecular Structure Analysis

AM-4668's molecular structure can be described using its chemical formula, which reflects its complex arrangement of atoms. The compound features a thiazole ring fused with various functional groups that contribute to its biological activity. The structural configuration allows for effective binding to the GPR40 receptor, which is essential for its agonistic properties.

Molecular Data:

  • Chemical Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: 342.41 g/mol
  • Structural Features: Includes a thiazole ring, an oxazolidinone moiety, and multiple aromatic groups that enhance receptor interaction.
Chemical Reactions Analysis

AM-4668 can participate in several chemical reactions, primarily due to its functional groups. Notable reactions include:

  1. Hydrolysis: Under acidic or basic conditions, AM-4668 can hydrolyze, potentially leading to the release of its constituent parts.
  2. Oxidation: The presence of certain functional groups makes it susceptible to oxidation reactions, which could yield various derivatives.
  3. Substitution Reactions: AM-4668 can undergo nucleophilic substitutions where specific groups are replaced by other nucleophiles.

Common Reaction Conditions:

  • Hydrolysis typically requires an aqueous medium with an acid or base catalyst.
  • Oxidation may utilize agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Mechanism of Action

The mechanism by which AM-4668 exerts its effects involves the activation of the GPR40 receptor, which plays a significant role in insulin secretion and glucose metabolism. Upon binding to GPR40, AM-4668 induces conformational changes in the receptor that activate intracellular signaling pathways, leading to increased insulin release from pancreatic beta cells.

Key Mechanistic Insights:

  • Receptor Activation: Binding affinity and efficacy at GPR40 are critical for its action.
  • Signal Transduction Pathways: Activation leads to downstream effects that enhance glucose uptake and improve insulin sensitivity.
Physical and Chemical Properties Analysis

AM-4668 exhibits several notable physical and chemical properties:

  1. Solubility: It is soluble in organic solvents but has limited solubility in water, which is common for many pharmaceutical compounds.
  2. Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  3. Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

Relevant Data:

  • Appearance: Typically appears as a solid crystalline substance.
  • pH Stability Range: Optimal stability observed between pH 5 and 7.
Applications

AM-4668 has significant potential applications in various scientific fields:

  1. Pharmaceutical Research: Its primary application lies in diabetes treatment research, focusing on enhancing insulin secretion and improving glycemic control.
  2. Biochemical Studies: Used as a tool compound to study GPR40 signaling pathways and their implications in metabolic diseases.
  3. Drug Development: Serves as a lead compound in developing dual agonists targeting both GPR40 and PPARδ for enhanced therapeutic efficacy against type 2 diabetes.
Pharmacological Target Engagement and Mechanism of Action

GPR40/FFA1 Receptor Agonism in Pancreatic β-Cell Insulin Secretion

Role of GPR40 Signaling in Glucose-Dependent Insulin Release

GPR40 (FFA1/FFAR1), a Gαq-coupled receptor highly expressed in pancreatic β-cells, mediates the amplification of insulin secretion exclusively under elevated glucose conditions. This glucose dependency mitigates hypoglycemia risk—a significant limitation of conventional insulin secretagogues like sulfonylureas. Endogenous long-chain fatty acids activate GPR40, triggering phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to endoplasmic reticulum (ER) receptors, releasing stored calcium ions (Ca²⁺) into the cytosol. The resultant Ca²⁺ flux potentiates glucose-stimulated insulin secretion (GSIS) by enhancing insulin vesicle exocytosis [2] [4]. In vivo studies confirm that GPR40 activation elevates plasma insulin only during hyperglycemia, establishing its role as a glucose-sensing modulator [7].

Comparative Efficacy of AM-4668 vs. TAK-875 and AMG 837 in Receptor Activation

AM-4668 demonstrates superior in vitro potency and pharmacokinetic properties relative to earlier GPR40 agonists. In CHO cells stably transfected with human GPR40 (measured via aequorin assay), AM-4668 exhibits an EC₅₀ of 36 nM, compared to 180 nM for AMG 837. In A9 cells (IP₃ accumulation assay), its potency increases further (EC₅₀ = 3.6 nM), underscoring cell-context-dependent efficacy [6] [10]. Unlike TAK-875, which showed efficacy in phase II trials but advanced to phase III with unresolved safety concerns, AM-4668’s structural optimization reduces central nervous system (CNS) penetration (brain-to-plasma ratio: 0.02 vs. 0.6 for AMG 837 analogs), minimizing off-target CNS effects [2].

Table 1: Comparative Pharmacological Profiles of Clinical GPR40 Agonists

AgonistEC₅₀ (CHO Cells)EC₅₀ (A9 Cells)CNS Penetration (B:P Ratio)Key Metabolic Stability
AM-466836 nM3.6 nM0.02Low clearance (0.09 L/h/kg in rats)
TAK-875~200 nM*~50 nM*Not reportedModerate hepatic metabolism
AMG 837~200 nM~20 nM0.6High clearance (2.8 L/h/kg in rats)

*Data approximated from published studies [2] [6] [10]

Dual Agonist Activity: FFA1/PPARδ Synergistic Pathways

Structural Basis for Dual Target Engagement

AM-4668’s molecular architecture enables potential engagement with peroxisome proliferator-activated receptor delta (PPARδ) alongside GPR40. Its core structure incorporates a phenylpropanoic acid scaffold linked to a polar heterocyclic head group (isoxazole), replacing the tetrazole in earlier analogs. This modification reduces nitrogen count while maintaining high GPR40 affinity. The isoxazole moiety’s electronegative surface and the carboxylic acid’s orientation facilitate interactions with PPARδ’s ligand-binding domain (LBD), as confirmed via molecular docking studies. This dual engagement hypothesis is supported by transcriptomic profiling of β-cells treated with AM-4668, which reveals upregulation of both GPR40-dependent and PPARδ-regulated genes [3] [6].

PPARδ-Mediated Mitochondrial Function Enhancement in β-Cells

PPARδ activation by AM-4668 augments mitochondrial bioenergetics in β-cells, addressing a key deficit in type 2 diabetes. PPARδ agonism induces:

  • Fatty Acid Oxidation (FAO): Upregulation of CPT-1 and PDK4 genes enhances mitochondrial fatty acid import and oxidation, generating ATP for insulin exocytosis [3].
  • Reactive Oxygen Species (ROS) Scavenging: Increased expression of mitochondrial superoxide dismutase (SOD2) and glutathione peroxidase (GPx4) reduces oxidative stress, preserving β-cell function [5].
  • Mitochondrial Biogenesis: PPARδ coactivation with PGC-1α stimulates TFAM and NRF1 transcription, expanding mitochondrial mass and improving respiratory capacity [3]. In in vitro models, AM-4668-treated β-cells exposed to lipotoxicity show 40% higher oxygen consumption rates (OCR) and 2-fold increased ATP synthesis versus GPR40-only agonists, confirming PPARδ’s synergistic role [3].

Table 2: Mitochondrial Functional Markers in β-Cells After AM-4668 Treatment

ParameterControlAM-4668 (10 nM)Change (%)Mechanistic Link
ATP Production (nmol/min)8.2 ± 0.916.1 ± 1.5+96%*PPARδ→Oxidative phosphorylation
ROS (Fluorescence Units)150 ± 1285 ± 8-43%*SOD2/GPx4 induction
Mitochondrial DNA Copy No.1.0 ± 0.11.8 ± 0.2+80%*PGC-1α/NRF1 activation

*p<0.01 vs. control; Data from humanized GPR40 mouse islets [3]

Modulation of Intracellular Signaling Cascades

IP3 Accumulation and Calcium Flux Dynamics

AM-4668’s activation of GPR40 triggers PLCβ-mediated IP₃ generation within seconds, as quantified in A9 cells (IP₃ accumulation EC₅₀ = 3.6 nM) [6]. IP₃ binds ER IP₃ receptors (IP₃Rs), releasing Ca²⁺ into the cytosol. This Ca²⁺ surge is amplified by "store-operated calcium entry" (SOCE) via Orai1 channels, sustaining insulin vesicle mobilization. Real-time imaging in MIN6 β-cells shows AM-4668 (100 nM) induces oscillatory Ca²⁺ waves with 2.5-fold higher amplitude than palmitate, attributed to its resistance to serum albumin sequestration [2] [4]. Crucially, this Ca²⁺ flux is glucose-dependent: no oscillations occur at ≤5 mM glucose, ensuring physiologic insulin release only during hyperglycemia [4] [7].

Downstream Metabolic Regulation via MAPK/ERK Pathways

Sustained GPR40 agonism by AM-4668 activates the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) cascade, regulating β-cell growth and metabolic adaptation. Phosphoproteomics reveals:

  • ERK1/2 Phosphorylation: AM-4668 (50 nM, 30 min) induces 3-fold higher p-ERK in H9c2 cardiomyocytes (surrogate for β-cell signaling) vs. vehicle, via PKC-dependent Raf activation [5] [9].
  • Transcriptional Regulation: Phospho-ERK translocates to the nucleus, phosphorylating Elk-1 and increasing c-Fos expression. This enhances insulin gene (INS) transcription and β-cell proliferation [9].
  • Cross-Talk with Metabolic Sensors: ERK phosphorylates PPARδ at Ser⁷³, augmenting its transcriptional activity by 60%. This creates a feed-forward loop amplifying mitochondrial genes (CPT-1A, UCP2) [3] [5]. In vivo, MAPK/ERK inhibition (PD0325901) ablates AM-4668’s insulinotropic effects in high-fat-fed mice, confirming pathway necessity [5].

Properties

Product Name

AM-4668

IUPAC Name

(3S)-3-[4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]phenyl]-3-(1,2-oxazol-3-yl)propanoic acid

Molecular Formula

C24H19F3N2O4S

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C24H19F3N2O4S/c1-14-21(34-23(28-14)16-2-6-17(7-3-16)24(25,26)27)13-32-18-8-4-15(5-9-18)19(12-22(30)31)20-10-11-33-29-20/h2-11,19H,12-13H2,1H3,(H,30,31)/t19-/m0/s1

InChI Key

BMLGZNVPWRUVNM-IBGZPJMESA-N

SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)C(CC(=O)O)C4=NOC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

AM-4668; AM 4668; AM4668.

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)C(CC(=O)O)C4=NOC=C4

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)[C@H](CC(=O)O)C4=NOC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.